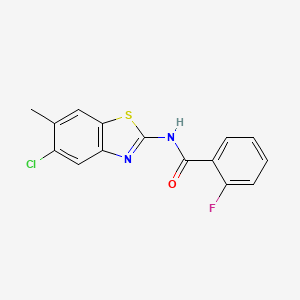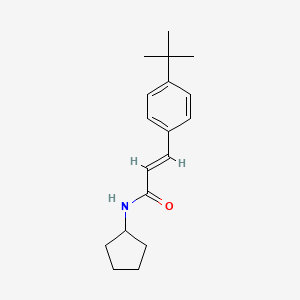![molecular formula C15H13ClN2O2 B5885024 N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
N-[2-(acetylamino)phenyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-chlorobenzamide, commonly known as N-(2-Acetamidophenyl)-2-chlorobenzamide or N-(2-Acetylphenyl)-2-chlorobenzamide, is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
作用机制
N-(2-Acetamidophenyl)-2-chlorobenzamide inhibits the activity of N-[2-(acetylamino)phenyl]-2-chlorobenzamide enzymes by binding to the NAD+ binding site of the enzyme. This prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, which is an essential step in DNA repair processes. As a result, the inhibition of N-[2-(acetylamino)phenyl]-2-chlorobenzamide leads to the accumulation of DNA damage and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-Acetamidophenyl)-2-chlorobenzamide has been shown to induce cell death in cancer cells by inhibiting N-[2-(acetylamino)phenyl]-2-chlorobenzamide activity. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-(2-Acetamidophenyl)-2-chlorobenzamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Acetamidophenyl)-2-chlorobenzamide in lab experiments is its potency as a N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitor. The compound has been shown to have a high affinity for the NAD+ binding site of the enzyme, which makes it an effective tool for studying the role of N-[2-(acetylamino)phenyl]-2-chlorobenzamide in DNA repair processes. However, one of the limitations of using N-(2-Acetamidophenyl)-2-chlorobenzamide in lab experiments is its potential toxicity to normal cells. The compound has been shown to induce cell death in both cancer and normal cells, which can make it difficult to study the specific effects of N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibition in cancer cells.
未来方向
There are several future directions for the study of N-(2-Acetamidophenyl)-2-chlorobenzamide. One of the most promising areas of research is the development of combination therapies that use N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Another area of research is the development of new N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors that have improved specificity for cancer cells and reduced toxicity to normal cells. Finally, the potential use of N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.
合成方法
The synthesis of N-(2-Acetamidophenyl)-2-chlorobenzamide can be achieved through several methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 2-acetamidophenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
科学研究应用
N-(2-Acetamidophenyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYWALQGNTVOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)
![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)



![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)


![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)